molecular formula C6H11N3 B1269732 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-31-2

1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1269732
CAS No.: 400756-31-2
M. Wt: 125.17 g/mol
InChI Key: YMMVIBHFGRZKPK-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known to interact with various biological targets, but specific interactions for this compound need further investigation.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or modulating receptors . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target . The downstream effects of these interactions can vary widely and are dependent on the specific context of the biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and ammonia or an amine. One common method includes the Mannich reaction, where the pyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities or selectivities for certain targets, making it valuable for specific applications .

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)4-8-9(5)2/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVIBHFGRZKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355953
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400756-31-2
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-4-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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